REACTION_SMILES
|
[NH3:12].[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1>>[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[NH2:12])[CH2:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1CCCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH3:12].[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1>>[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[NH2:12])[CH2:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1CCCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH3:12].[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH2:10][CH2:11]1>>[NH:1]1[CH2:2][CH:3]([C:4](=[O:5])[NH2:12])[CH2:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1CCCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |